Goserelin Acetate Goserelin Acetate Goserelin (Zoladex), a potent synthetic analog of luteinizing hormone–releasing hormone (LHRH), induces reversible ovarian suppression with castrate levels of ovarian hormones being attained within 72 hours. Goserelin has demonstrated antitumor activity in vitro against the estrogen-dependent MCF-7 human breast cancer cell line, and in vivo against dimethylbenz([alpha])anthracene (DMBA)-induced mammary tumors in rats. The antitumor activity of goserelin 1 or 10 [micro]g/day was equivalent to that of tamoxifen 100 [micro]g/day in estrogen-dependent DMBA-induced tumors. A number of clinical trials have shown that goserelin is effective for the treatment of hormone-sensitive advanced breast cancer in premenopausal patients, with a response rate similar to that of surgical oophorectomy or ovarian ablation. Goserelin was found to be around 10 times more potent than native GnRH in functional studies on the release of LH from rat hemi-pituitaries. The efficacy of goserelin in the adjuvant treatment of early breast cancer in premenopausal or perimenopausal women has been evaluated in several randomized, multicenter, nonblind trials. Goserelin was equivalent to chemotherapy in terms of disease-free survival in women with hormone receptor-positive early breast cancer in the ZEBRA and IBCSG VIII trials.
Brand Name: Vulcanchem
CAS No.: 145781-92-6
VCID: VC0003039
InChI: InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Molecular Formula: C61H88N18O16
Molecular Weight: 1329.5 g/mol

Goserelin Acetate

CAS No.: 145781-92-6

Inhibitors

VCID: VC0003039

Molecular Formula: C61H88N18O16

Molecular Weight: 1329.5 g/mol

Goserelin Acetate - 145781-92-6

CAS No. 145781-92-6
Product Name Goserelin Acetate
Molecular Formula C61H88N18O16
Molecular Weight 1329.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
Standard InChIKey IKDXDQDKCZPQSZ-JHYYTBFNSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Appearance White to off-white solid powder
Description Goserelin (Zoladex), a potent synthetic analog of luteinizing hormone–releasing hormone (LHRH), induces reversible ovarian suppression with castrate levels of ovarian hormones being attained within 72 hours. Goserelin has demonstrated antitumor activity in vitro against the estrogen-dependent MCF-7 human breast cancer cell line, and in vivo against dimethylbenz([alpha])anthracene (DMBA)-induced mammary tumors in rats. The antitumor activity of goserelin 1 or 10 [micro]g/day was equivalent to that of tamoxifen 100 [micro]g/day in estrogen-dependent DMBA-induced tumors. A number of clinical trials have shown that goserelin is effective for the treatment of hormone-sensitive advanced breast cancer in premenopausal patients, with a response rate similar to that of surgical oophorectomy or ovarian ablation. Goserelin was found to be around 10 times more potent than native GnRH in functional studies on the release of LH from rat hemi-pituitaries. The efficacy of goserelin in the adjuvant treatment of early breast cancer in premenopausal or perimenopausal women has been evaluated in several randomized, multicenter, nonblind trials. Goserelin was equivalent to chemotherapy in terms of disease-free survival in women with hormone receptor-positive early breast cancer in the ZEBRA and IBCSG VIII trials.
Related CAS 65807-02-5
Sequence XHWSYXLRP
Synonyms Acetate, Goserelin; Goserelin; Goserelin Acetate; ICI 118630; ICI-118630; ICI118630; Zoladex
Reference 1: Takyi-Williams J, Erasmus L, Hayeshi R, Grobler A. Development and validation

of an LC-MS/MS method for the quantification of goserelin in a Pheroid®

formulation, in simulated intestinal fluid. J Pharm Biomed Anal. 2019 Dec

12;180:113044. doi: 10.1016/j.jpba.2019.113044. [Epub ahead of print] PubMed

PMID: 31865209.





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[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and

Kidney Diseases; 2012-. Available from

http://www.ncbi.nlm.nih.gov/books/NBK548740/

PubMed PMID: 31644049.





3: Shim M, Bang WJ, Oh CY, Lee YS, Cho JS. Effectiveness of three different

luteinizing hormone-releasing hormone agonists in the chemical castration of

patients with prostate cancer: Goserelin versus triptorelin versus leuprolide.

Investig Clin Urol. 2019 Jul;60(4):244-250. doi: 10.4111/icu.2019.60.4.244. Epub

2019 May 21. PubMed PMID: 31294133; PubMed Central PMCID: PMC6607074.





4: Qi P, Bu R, Zhang H, Yin J, Chen J, Zhang A, Gou J, Yin T, Zhang Y, He H, Wang

P, Tang X, Wang Y. Goserelin Acetate Loaded Poloxamer Hydrogel in PLGA

Microspheres: Core-Shell Di-Depot Intramuscular Sustained Release Delivery

System. Mol Pharm. 2019 Aug 5;16(8):3502-3513. doi:

10.1021/acs.molpharmaceut.9b00344. Epub 2019 Jul 10. PubMed PMID: 31251642.





5: Wang SY, Wang S. [Anti-Müllerian hormone as a new marker of the ovarian

reserve function preservation by goserelin during (neo)adjuvant chemotherapy for

young breast cancer patients]. Beijing Da Xue Xue Bao Yi Xue Ban. 2019 Jun

18;51(3):536-541. doi: 10.19723/j.issn.1671-167X.2019.03.024. Chinese. PubMed

PMID: 31209428.





6: Røge R, Simonsen C, Petersen AC. Primary Mediastinal Choriocarcinoma in an

Elderly Patient with Concurrent Goserelin-Treated Prostate Adenocarcinoma. Case

Rep Pathol. 2019 May 6;2019:2734815. doi: 10.1155/2019/2734815. eCollection 2019.

PubMed PMID: 31198613; PubMed Central PMCID: PMC6526543.





7: Abdel Azim H, Kassem L, Shohdy KS, Eshaak B, Anis SE, Kamal NS. Durable

Response of Androgen Receptor-Positive Male Breast Cancer to Goserelin. J Breast

Cancer. 2018 Dec 28;22(1):141-148. doi: 10.4048/jbc.2019.22.e2. eCollection 2019

Mar. PubMed PMID: 30941241; PubMed Central PMCID: PMC6438837.





8: Sofie Lichtwarck Bjugn F, Storjord E, Kristensen RM, Brekke OL. Safe usage of

bicalutamide and goserelin in a male patient with acute intermittent porphyria

and prostate cancer. Scand J Urol. 2019 Apr - Jun;53(2-3):171-173. doi:

10.1080/21681805.2018.1563628. Epub 2019 Feb 4. PubMed PMID: 30714461.





9: Li JW, Liu GY, Ji YJ, Yan X, Pang D, Jiang ZF, Chen DD, Zhang B, Xu BH, Shao

ZM. Switching to anastrozole plus goserelin vs continued tamoxifen for adjuvant

therapy of premenopausal early-stage breast cancer: preliminary results from a

randomized trial. Cancer Manag Res. 2018 Dec 27;11:299-307. doi:

10.2147/CMAR.S183672. eCollection 2019. PubMed PMID: 30643455; PubMed Central

PMCID: PMC6312049.





10: Campbell AM, Morris M, Gallagher R, Boyd R, Carson H, Harkin DP, Wielogorska

E, Elliott C, Savage KI, McIntosh SA. Chemoprevention in BRCA1 mutation carriers

(CIBRAC): protocol for an open allocation crossover feasibility trial assessing

mechanisms of chemoprevention with goserelin and anastrozole versus tamoxifen and

acceptability of treatment. BMJ Open. 2018 Dec 22;8(12):e023115. doi:

10.1136/bmjopen-2018-023115. PubMed PMID: 30580266; PubMed Central PMCID:

PMC6318512.
PubChem Compound 16052011
Last Modified Nov 11 2021
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